molecular formula C19H21N3O3S B2515374 N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034490-30-5

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2515374
CAS No.: 2034490-30-5
M. Wt: 371.46
InChI Key: VWWXYJAOFFGKAM-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic small molecule compound intended for non-human research and laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use. Hypothetical Applications & Research Value: Based on its hybrid structure, which combines a 4-cyclohexylthiazole moiety linked via a methylene bridge to a 2-oxobenzo[d]oxazol-3(2H)-yl)acetamide group, this compound is a candidate for investigation in several research areas. The benzo[d]oxazol-2-one scaffold is found in compounds with reported FoxO1 transcription factor agonistic activity, which is a target of interest in neurodegenerative and metabolic disease research . Furthermore, the thiazole ring is a privileged structure in medicinal chemistry, often associated with antimicrobial and anticancer activities in research compounds . The lipophilic cyclohexyl group may influence the compound's cellular permeability and target binding affinity. Handling & Compliance: Researchers should handle this product with appropriate care in accordance with their institution's safety protocols. The product is strictly for research purposes and is not approved for any form of human or animal consumption.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-17(11-22-15-8-4-5-9-16(15)25-19(22)24)20-10-18-21-14(12-26-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWXYJAOFFGKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the cyclohexyl group. The benzo[d]oxazole moiety is then synthesized separately and coupled with the thiazole derivative under specific conditions. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in areas such as antimicrobial and anticancer treatments.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several analogs, particularly in the benzoxazolone-acetamide framework. Key differences lie in the substituents on the thiazole ring and the nature of the appended heterocycles.

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound 4-Cyclohexylthiazole C₂₁H₂₃N₃O₃S 397.5 N/A N/A Cyclohexyl enhances lipophilicity
PBPA Bis(pyridin-2-ylmethyl)amino C₂₈H₂₆N₆O₃ 510.5 N/A N/A Bifunctional chelate for SPECT
NBMP Naphthalen-1-yl C₂₄H₁₉N₃O₃ 397.4 N/A N/A Suzuki coupling synthesis; improved bioavailability
2e 4-Methylthiazole C₁₃H₁₂N₂O₂S 260.3 188–191 26 Phenyl group for aromatic interactions
5d Benzo[d]thiazole-thioindole C₁₉H₁₄N₄O₂S₂ 406.5 N/A N/A Anti-inflammatory and antibacterial activity

Key Observations :

  • NBMP (naphthalen-1-yl substituent) demonstrates superior bioavailability and metabolic stability due to its planar aromatic system, which may favor π-π stacking in binding pockets .

Key Observations :

  • The target compound’s synthesis may require cyclohexylthiazole incorporation via Suzuki or Buchwald-Hartwig couplings, similar to NBMP .
  • Lower yields in analogs like 2f (9%) highlight challenges in introducing bulky or electron-withdrawing groups (e.g., dichlorophenyl).

Key Observations :

  • Benzoxazolone derivatives (e.g., PBPA, NBMP) show strong TSPO affinity, suggesting the target compound may share this activity .

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • SMILES Notation : CN(C(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C(C)C)C(C)C

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The following table summarizes the antibacterial activity of this compound compared to standard antibiotics:

CompoundZone of Inhibition (mm)Gram-positiveGram-negative
This compound2422 (Staphylococcus aureus)19 (Escherichia coli)
Ciprofloxacin2018 (Staphylococcus aureus)16 (Escherichia coli)

The compound showed a higher zone of inhibition against both Gram-positive and Gram-negative bacteria compared to Ciprofloxacin, indicating its potential as an effective antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects appears to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The thiazole and oxazole moieties in its structure are believed to play a crucial role in these interactions, potentially inhibiting key enzymes involved in bacterial growth and replication .

Study on Antimicrobial Efficacy

In a study conducted by Ghufran Th. Sadeek et al., the antibacterial efficacy of several derivatives, including this compound, was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound not only outperformed traditional antibiotics but also displayed a broad spectrum of activity against multiple strains, suggesting its potential for development into a new class of antimicrobial agents .

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